N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide
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Overview
Description
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Acetylation: The final step involves the acetylation of the imidazole ring to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide
- **N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(ethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide
Uniqueness
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22F3N3O4 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]acetamide |
InChI |
InChI=1S/C22H22F3N3O4/c1-14(29)26-21(22(23,24)25)20(30)28(19(27-21)16-7-5-4-6-8-16)12-11-15-9-10-17(31-2)18(13-15)32-3/h4-10,13H,11-12H2,1-3H3,(H,26,29) |
InChI Key |
JZKGRGFQTZXXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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